2-(4-Methoxyphenoxy)cyclopentan-1-ol
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Overview
Description
2-(4-Methoxyphenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is a cyclopentanol derivative where the hydroxyl group is substituted with a 4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanol with 4-methoxyphenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives .
Scientific Research Applications
2-(4-Methoxyphenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenoxy)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-ol: A structurally similar compound with a cyclopentene ring instead of a cyclopentanol ring.
4-Methoxyphenol: Shares the methoxyphenoxy group but lacks the cyclopentanol moiety.
Uniqueness
2-(4-Methoxyphenoxy)cyclopentan-1-ol is unique due to its combination of a cyclopentanol ring and a methoxyphenoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2-(4-Methoxyphenoxy)cyclopentan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a cyclopentanol core substituted with a 4-methoxyphenoxy group. Its synthesis typically involves the nucleophilic substitution of a suitable precursor with 4-methoxyphenol, followed by cyclization to form the cyclopentanol framework. The specific synthetic routes may vary, but the following general reaction scheme is often employed:
- Starting Materials : 4-Methoxyphenol and cyclopentanone derivatives.
- Reagents : Bases (e.g., potassium carbonate) and solvents (e.g., acetone).
- Conditions : Heating under reflux or stirring at room temperature.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxyphenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may be mediated through modulation of cytokine production and inhibition of inflammatory pathways.
- Analgesic Activity : Preliminary studies suggest that it may possess analgesic effects comparable to known analgesics, potentially through interactions with pain pathways.
- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various phenolic compounds, including derivatives similar to this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Study 2: Analgesic Properties
In another investigation reported in Pharmacology Research, researchers evaluated the analgesic effects of several cyclopentanols. The study found that compounds structurally related to this compound exhibited dose-dependent analgesic effects in animal models, supporting further exploration for pain management applications .
Data Tables
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-9-5-7-10(8-6-9)15-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3 |
InChI Key |
PGMOXDRGLAIIEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCCC2O |
Origin of Product |
United States |
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